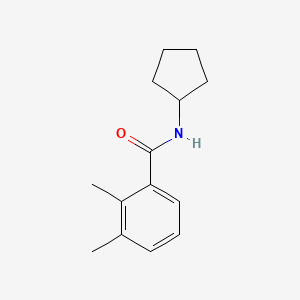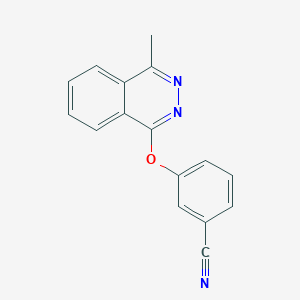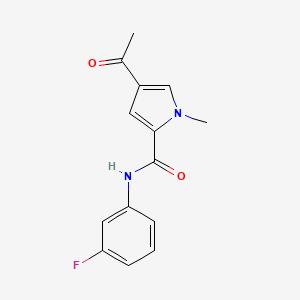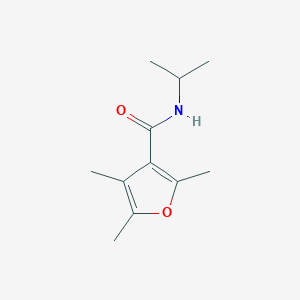
2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide is a chemical compound that belongs to the furan carboxamide family. It is commonly known as TPF or Tropifexor. TPF is a synthetic selective agonist of the farnesoid X receptor (FXR) that has shown promising results in the treatment of various liver diseases.
Mecanismo De Acción
TPF exerts its therapeutic effects by selectively activating the farnesoid X receptor (2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide), a nuclear receptor that plays a key role in regulating bile acid synthesis, glucose metabolism, and lipid metabolism. By activating 2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide, TPF increases the expression of genes involved in bile acid synthesis and transport, leading to a reduction in liver inflammation and fibrosis. TPF also improves glucose and lipid metabolism by reducing insulin resistance and decreasing lipid accumulation in the liver.
Biochemical and Physiological Effects:
TPF has been shown to have several biochemical and physiological effects in animal models of liver disease. It improves liver function by reducing inflammation and fibrosis, decreasing lipid accumulation, and increasing bile acid synthesis and transport. TPF also improves glucose and lipid metabolism by reducing insulin resistance and decreasing lipid accumulation in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TPF in lab experiments is its selectivity for 2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide. TPF is a highly selective agonist of 2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide, which reduces the risk of off-target effects. TPF also has good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of using TPF in lab experiments is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
There are several future directions for the research and development of TPF. One area of focus is the optimization of the synthesis method to improve the yield and purity of TPF. Another area of focus is the investigation of TPF in combination with other drugs for the treatment of liver disease. Additionally, the potential use of TPF in the treatment of other diseases such as diabetes and obesity should be further explored. Finally, the development of more selective and potent 2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide agonists based on the structure of TPF could lead to the discovery of new therapeutic agents for the treatment of liver disease.
Métodos De Síntesis
TPF can be synthesized by the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as EDCI or DCC. The reaction yields TPF as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
TPF has been extensively studied for its potential therapeutic effects in various liver diseases such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC). It has been shown to improve liver function, reduce inflammation and fibrosis, and decrease lipid accumulation in animal models of liver disease. TPF has also been investigated for its potential use in treating other diseases such as diabetes and obesity.
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-6(2)12-11(13)10-7(3)8(4)14-9(10)5/h6H,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOLSDSQXXMBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

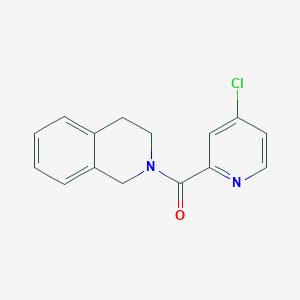
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)
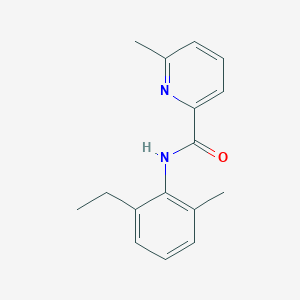
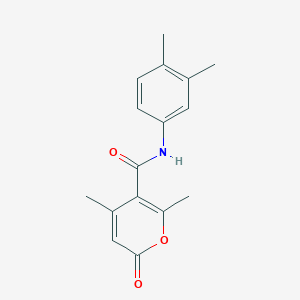
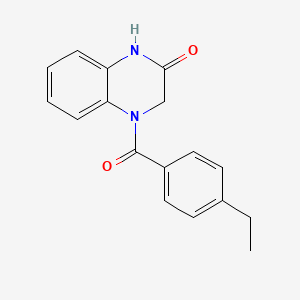
![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)
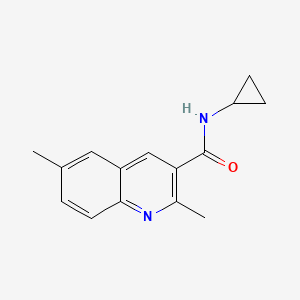
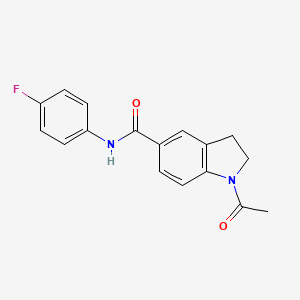
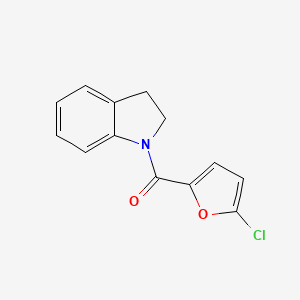
![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)
